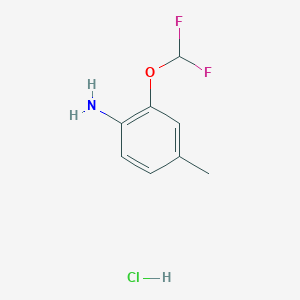

2-(Difluoromethoxy)-4-methylaniline hydrochloride

描述

2-(Difluoromethoxy)-4-methylaniline hydrochloride is an aromatic amine derivative characterized by a difluoromethoxy (-OCF₂H) group at the ortho position and a methyl (-CH₃) group at the para position of the aniline ring, with the amine group protonated as a hydrochloride salt. The difluoromethoxy group introduces electron-withdrawing effects, while the methyl group provides mild electron donation, creating a balance that influences reactivity, solubility, and stability .

属性

IUPAC Name |

2-(difluoromethoxy)-4-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO.ClH/c1-5-2-3-6(11)7(4-5)12-8(9)10;/h2-4,8H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEMDYFBTKCASQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-methylaniline hydrochloride typically involves the introduction of the difluoromethoxy group to an aniline precursor. One common method is the reaction of 4-methylaniline with difluoromethylating agents under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

化学反应分析

Types of Reactions

2-(Difluoromethoxy)-4-methylaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

科学研究应用

Medicinal Chemistry

2-(Difluoromethoxy)-4-methylaniline hydrochloride has been investigated for its potential therapeutic applications due to its biological activities. Notably, it has been studied for its effects in:

- Pulmonary Fibrosis : Research indicates that this compound can attenuate TGF-β1-induced epithelial–mesenchymal transition (EMT) in A549 cells, which is crucial in the progression of pulmonary fibrosis. In vivo studies have shown that it can reduce bleomycin-induced pulmonary fibrosis in rat models, suggesting potential as a therapeutic agent for lung diseases.

- Histone Deacetylase Inhibition : The compound has been explored for its role as a histone deacetylase inhibitor, which is significant in cancer therapy. The introduction of fluorine into chemical structures has been shown to enhance binding affinity and selectivity towards biological targets, making it a candidate for further development in cancer treatment .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals:

- Synthesis of Pyrazinone Derivatives : It is utilized in the synthesis of BMS-665053, a selective corticotropin-releasing factor-1 receptor antagonist. The synthesis involves direct bis-ortho-chlorination followed by palladium-catalyzed coupling reactions.

- Difluoromethylation Reagents : Its difluoromethoxy group allows it to act as a reagent in difluoromethylation processes, enhancing the reactivity of other compounds and broadening the scope of synthetic methodologies in organic chemistry .

Case Study 1: Pulmonary Fibrosis Research

In a study focused on pulmonary fibrosis, researchers treated A549 cells with TGF-β1 to induce EMT and subsequently applied this compound. The results demonstrated a significant reduction in markers associated with EMT (e.g., α-SMA, vimentin), indicating its potential as a therapeutic agent against fibrotic diseases.

Case Study 2: Histone Deacetylase Inhibition

Another study evaluated the compound's efficacy as a histone deacetylase inhibitor. The results showed that derivatives containing the difluoromethoxy group exhibited enhanced cellular activity and binding affinity to target proteins involved in cancer progression. This highlights the compound's potential role in developing new anticancer therapies .

作用机制

The mechanism of action of 2-(Difluoromethoxy)-4-methylaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to proteins and enzymes, potentially altering their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological effects .

相似化合物的比较

Structural Analogs and Substituent Effects

| Compound Name | Substituents (Position) | Molecular Formula | Key Properties/Effects |

|---|---|---|---|

| 2-Chloro-4-fluoroaniline hydrochloride | Cl (2), F (4) | C₆H₅ClFNH₃⁺Cl⁻ | Strong electron-withdrawing (Cl, F) enhances acidity; lower basicity vs. methyl/difluoromethoxy |

| 4-Methylaniline hydrochloride | CH₃ (4) | C₇H₁₀N⁺Cl⁻ | Methyl donates electrons, increasing amine basicity; higher solubility in nonpolar solvents |

| 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride | CF₃O (4), CF₃ (2) | C₈H₆F₆NO⁺Cl⁻ | Extreme electron withdrawal reduces amine basicity; high lipophilicity |

| 4-Chloro-2-methylaniline hydrochloride | Cl (4), CH₃ (2) | C₇H₉ClN⁺Cl⁻ | Chloro withdraws electrons; methyl sterically hinders para position |

Key Observations :

- Electron Effects : The target compound’s difluoromethoxy group (-OCF₂H) is less electron-withdrawing than trifluoromethoxy (-OCF₃) but more than methoxy (-OCH₃), modulating the amine’s basicity. This contrasts with 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride, where strong electron withdrawal significantly lowers pKa .

- Steric Effects : The methyl group at the 4-position in the target compound reduces steric hindrance compared to 4-chloro-2-methylaniline hydrochloride, where the 2-methyl group may impede reactivity at the para position .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit high water solubility. The target compound’s difluoromethoxy group enhances polarity compared to 4-methylaniline hydrochloride but reduces it relative to trifluoromethoxy analogs .

- Stability : Electron-withdrawing groups stabilize the ammonium ion by delocalizing charge. The target compound is likely more stable than 4-methylaniline hydrochloride but less than 4-(trifluoromethoxy) derivatives .

生物活性

2-(Difluoromethoxy)-4-methylaniline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉ClF₂NO, with a molecular weight of approximately 209.621 g/mol. The compound features a difluoromethoxy group and a methyl group attached to an aniline structure, which influences its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Anticancer Activity : Studies have shown that this compound can inhibit specific cancer cell lines by targeting critical pathways involved in tumor growth. For example, it has been evaluated for its effects on SMYD2, a protein linked to cancer progression .

- Enzyme Inhibition : The compound has been tested for its ability to inhibit various enzymes, including histone deacetylases (HDACs), which play a crucial role in gene expression regulation. The introduction of fluorine into its structure enhances its binding affinity to these enzymes .

- Differentiation Induction : In experiments involving acute myeloid leukemia (AML) cell lines, this compound has been shown to promote differentiation of myeloid cells, indicating potential therapeutic uses in hematological malignancies .

Binding Affinity and Efficacy

The interaction studies focus on the binding affinity of this compound with various biological targets. Key findings include:

- IC50 Values : The compound exhibits varying IC50 values against different targets, reflecting its potency. For instance, it shows significant inhibition against certain methyltransferases with IC50 values in the low micromolar range .

- Structure–Activity Relationships (SAR) : Research into SAR has revealed that modifications to the compound's structure can enhance its biological activity. For example, small changes in substituents on the aromatic ring can lead to substantial differences in potency .

Synthesis Methods

Several synthesis methods have been proposed for producing this compound. These methods typically involve:

- Starting Materials : Utilizing aniline derivatives as starting points.

- Reagents : Employing difluoromethylation reagents to introduce the difluoromethoxy group.

- Purification : Common purification techniques include recrystallization and chromatography.

Anticancer Efficacy

In a notable study, this compound was tested against various cancer cell lines, including esophageal and breast cancer models. The results indicated:

- Cell Viability Reduction : The compound significantly reduced cell viability in a dose-dependent manner.

- Mechanistic Insights : Further analysis revealed that the compound induced apoptosis through caspase activation pathways.

HDAC Inhibition

Another study focused on the compound's role as an HDAC inhibitor:

- Selectivity Profile : It demonstrated selective inhibition against class I HDACs with minimal effects on class II HDACs.

- Cytotoxicity Testing : The cytotoxic effects were evaluated using colon cancer cell lines, showing promising selectivity towards cancerous cells over normal cells .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Difluoromethoxy)-2-methylphenol | Hydroxyl group instead of amine | Exhibits different solubility and reactivity |

| 3-(Difluoromethoxy)-aniline | Different position of difluoromethoxy | Varies in biological activity |

| N,N-Dimethyl-4-(difluoromethoxy)aniline | Dimethyl substitution on amine | Alters lipophilicity and bioavailability |

This table illustrates how variations in structure can lead to different biological activities and applications within medicinal chemistry.

常见问题

Q. Q1. What are the recommended synthetic routes for 2-(Difluoromethoxy)-4-methylaniline hydrochloride in academic research?

A1. The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting 4-methylaniline with a difluoromethoxy precursor (e.g., chlorodifluoromethane or a difluoromethylating agent) under basic conditions. For example:

- Step 1 : React 4-methylaniline with a difluoromethoxy source (e.g., ClCF₂O−) in the presence of a base like K₂CO₃ in DMF at 80–100°C to form 2-(difluoromethoxy)-4-methylaniline.

- Step 2 : Hydrochloride salt formation by treating the free base with HCl in an aprotic solvent (e.g., ethanol or diethyl ether) .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

A2. Key analytical methods include:

- HPLC/LC-MS : To assess purity (>95%) and detect impurities (e.g., unreacted aniline derivatives).

- ¹H/¹³C NMR : Confirm the presence of the difluoromethoxy group (δ ~6.5–7.5 ppm for aromatic protons) and methyl group (δ ~2.3 ppm).

- FT-IR : Identify N–H stretches (~3300 cm⁻¹ for the amine) and C–F vibrations (~1100–1200 cm⁻¹) .

Q. Q3. What solvents and conditions are optimal for handling this hydrochloride salt?

A3. The compound is hygroscopic and should be stored under inert gas (N₂/Ar). Use polar aprotic solvents (DMF, DMSO) for reactions and ethanol/water mixtures for recrystallization. Avoid prolonged exposure to moisture to prevent decomposition .

Advanced Research Questions

Q. Q4. How does the difluoromethoxy group influence the electronic properties of the aniline ring?

A4. The difluoromethoxy group is a strong electron-withdrawing group due to the inductive effect of fluorine atoms, which reduces electron density on the aromatic ring. Computational studies (e.g., DFT with B3LYP/6-31G*) predict:

Q. Q5. What strategies resolve contradictory data in reaction yields when synthesizing derivatives?

A5. Contradictions often arise from competing reaction pathways (e.g., over-oxidation or byproduct formation). Mitigation strategies include:

- Reaction Monitoring : Use in-situ NMR or TLC to track intermediate formation.

- Catalytic Optimization : Screen Pd/C or Cu-based catalysts for cross-coupling reactions to suppress side reactions.

- Temperature Control : Lower reaction temperatures (e.g., 50°C) reduce decomposition of labile intermediates .

Q. Q6. How can researchers model the compound’s interaction with biological targets (e.g., enzymes)?

A6. Molecular docking (AutoDock Vina) and MD simulations can predict binding affinities. Key considerations:

- The difluoromethoxy group may form hydrogen bonds with active-site residues (e.g., Ser/Thr in kinases).

- Compare with non-fluorinated analogs to isolate electronic effects on bioactivity. Case studies on similar compounds show enhanced metabolic stability due to fluorine’s steric and electronic effects .

Q. Q7. What are the challenges in analyzing degradation products under oxidative conditions?

A7. Oxidative degradation (e.g., via H₂O₂ or O₂) may produce:

- Quinone Imines : Detectable via cyclic voltammetry (oxidation peaks at +0.5–0.8 V vs. Ag/AgCl).

- Fluoride Release : Monitor using ion-selective electrodes.

- Mitigation : Add antioxidants (e.g., BHT) during storage and use LC-MS/MS to identify transient intermediates .

Methodological Guidance

Q. Q8. How to design experiments for studying substituent effects on reactivity?

A8. Use a combinatorial approach:

Q. Q9. What protocols ensure reproducibility in hydrochloride salt crystallization?

A9. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。